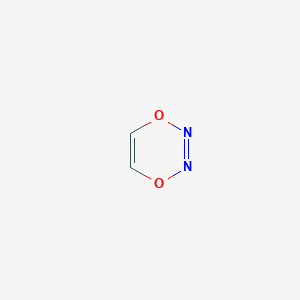

1,4,2,3-Dioxadiazine

Description

Structure

3D Structure

Properties

CAS No. |

37621-25-3 |

|---|---|

Molecular Formula |

C2H2N2O2 |

Molecular Weight |

86.05 g/mol |

IUPAC Name |

1,4,2,3-dioxadiazine |

InChI |

InChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H |

InChI Key |

IEBPUAHIRXTGIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=NO1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties of 1,4,2,3-Dioxadiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 1,4,2,3-dioxadiazine. Due to a scarcity of experimental data for the parent compound, this document primarily presents theoretically predicted spectroscopic data obtained through computational chemistry methods. This information is supplemented with experimental data from related dioxadiazine isomers and other N,O-heterocyclic compounds to offer a comparative context. Detailed hypothetical experimental protocols for the synthesis and spectroscopic characterization of this compound are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction

Heterocyclic compounds containing nitrogen and oxygen atoms are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The this compound ring system, a six-membered heterocycle with two adjacent oxygen atoms and two non-adjacent nitrogen atoms, represents a novel scaffold with potential for unique chemical and biological properties. However, a thorough understanding of its fundamental characteristics, including its spectroscopic signature, is essential for its exploration and application. This guide aims to fill the current knowledge gap by providing a detailed, albeit largely theoretical, analysis of the spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These values are derived from computational chemistry studies employing Density Functional Theory (DFT), a common and reliable method for predicting the spectroscopic properties of organic molecules. It is crucial to note that these are theoretical predictions and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3/C6 | 7.8 - 8.2 | 145 - 150 |

| C5 | 5.0 - 5.5 | 85 - 90 |

Note: The chemical shift ranges are estimations based on DFT calculations and can vary depending on the specific computational method and solvent system used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the following table.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch | 3050 - 3150 | Medium |

| C=N stretch | 1620 - 1680 | Strong |

| N-O stretch | 1200 - 1300 | Strong |

| O-O stretch | 850 - 950 | Medium |

| Ring deformation | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The predicted UV-Vis absorption maxima for this compound are presented below.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n → π | 280 - 320 | Low |

| π → π | 220 - 250 | High |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted key fragments for this compound under electron ionization (EI) are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Relative Abundance |

| 86 | [M]⁺ (Molecular Ion) | High |

| 70 | [M - O]⁺ | Medium |

| 56 | [M - 2O]⁺ | Medium |

| 42 | [C₂H₂N]⁺ | High |

| 30 | [NO]⁺ | High |

Experimental Protocols

This section outlines a plausible synthetic route for this compound and the standard experimental protocols for its spectroscopic characterization. These are generalized procedures and may require optimization.

Proposed Synthesis of this compound

A potential synthetic pathway to the this compound ring system could involve the cycloaddition of a dinitrosoalkene with an appropriate dienophile.

The Thermal Decomposition of 1,4,2,3-Dioxadiazine Compounds: A Theoretical and Methodological Guide

Foreword: An exhaustive review of scientific literature reveals a significant gap in the experimental and computational data concerning the thermal decomposition of 1,4,2,3-dioxadiazine compounds. This technical guide, therefore, pivots from a retrospective summary to a prospective framework. It is designed for researchers, scientists, and drug development professionals to navigate the predicted thermal behavior of this novel heterocyclic system and to provide a comprehensive roadmap for its empirical investigation.

Introduction to this compound Compounds

The this compound ring is a six-membered heterocycle containing two oxygen and two nitrogen atoms in a 1,4,2,3-arrangement. The parent compound has the molecular formula C₂H₂N₂O₂. While the synthesis and application of many heterocyclic compounds are well-documented, the this compound core remains a frontier in heterocyclic chemistry. Its unique arrangement of heteroatoms suggests potential for novel reactivity and applications, particularly in energetic materials and as a precursor to reactive intermediates. However, this same unique structure, with its peroxide-like O-O bond and adjacent nitrogen atoms, also implies inherent instability, making the study of its thermal decomposition paramount for safe handling and future application development.

Predicted Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition pathways of the this compound ring can be predicted based on fundamental principles of physical organic chemistry and analogies to related heterocyclic systems. The most probable initial steps in the thermolysis of the this compound ring are expected to be the homolytic cleavage of the weakest bonds.

Key Predicted Fragmentation Pathways:

-

O-O Bond Homolysis: The peroxide-like O-O bond is anticipated to be the weakest linkage in the ring, and its homolytic cleavage would generate a diradical intermediate. This initial step is common in the decomposition of cyclic peroxides.

-

N-O Bond Cleavage: The N-O bonds are also likely points of initial fragmentation, leading to the formation of nitrogen-centered and oxygen-centered radicals.

-

Concerted Cycloreversion: A concerted retro-Diels-Alder type reaction could lead to the extrusion of stable small molecules such as dinitrogen (N₂) and formaldehyde (CH₂O), or other fragments depending on the substitution pattern of the ring.

A logical workflow for the predicted decomposition is visualized below.

Caption: A logical workflow for the predicted thermal decomposition of the this compound ring system.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition of this compound compounds, a suite of standard analytical techniques should be employed. The following protocols are based on methodologies used for the thermal analysis of other energetic and heterocyclic compounds.

Synthesis of this compound Derivatives

As the synthesis of 1,4,2,3-dioxadiazines is not well-established, initial efforts would need to focus on developing a reliable synthetic route. A plausible approach could involve the cyclization of a precursor containing the pre-formed O-N-N-O linkage or the reaction of a dielectrophile with a dinucleophile containing the requisite heteroatoms. All synthetic steps should be conducted with extreme caution due to the potential explosive nature of the target compounds.

Thermal Analysis Techniques

A comprehensive thermal analysis would involve the following techniques to gather quantitative data on the decomposition process.

| Technique | Parameter Measured | Information Gained |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Decomposition onset temperature (Tonset), peak decomposition temperature (Tpeak), enthalpy of decomposition (ΔHd) |

| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature | Decomposition temperature range, mass loss percentage, information on the number of decomposition steps |

| TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) | Mass change and infrared spectra of evolved gases | Identification of gaseous decomposition products |

| TGA coupled with Mass Spectrometry (TGA-MS) | Mass change and mass-to-charge ratio of evolved gases | Identification and quantification of gaseous decomposition products |

| Accelerating Rate Calorimetry (ARC) | Time, temperature, and pressure data for an exothermic reaction | "Time-to-maximum rate," self-heating rates, and pressure generation data for assessing thermal hazards |

An experimental workflow for the thermal analysis is proposed in the following diagram.

Computational Analysis of the 1,4,2,3-Dioxadiazine Ring System: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct computational or experimental studies on the 1,4,2,3-dioxadiazine ring system are exceptionally scarce in publicly available scientific literature. This guide, therefore, provides a methodological framework based on computational studies of analogous heterocyclic systems, particularly the isomeric 1,4,2,5-dioxadiazine and other related energetic materials. The protocols and data presented herein are representative of the approaches that would be employed for the computational investigation of the this compound core.

Introduction to the this compound Ring System

The this compound is a heterocyclic organic compound with the molecular formula C₂H₂N₂O₂.[1] It is an isomer of the more extensively studied 1,4,2,5-dioxadiazine. Heterocyclic compounds containing nitrogen and oxygen are of significant interest in medicinal chemistry and materials science, particularly as high-energy density materials. Computational chemistry provides a powerful tool to investigate the structural, electronic, and energetic properties of such novel ring systems, offering insights into their stability, reactivity, and potential applications prior to and in conjunction with experimental synthesis and characterization.

This whitepaper outlines the standard computational methodologies for the theoretical investigation of the this compound ring system. It details the common quantum chemical calculations, data analysis techniques, and visualization methods used to characterize such molecules.

Core Computational Methodologies

The computational investigation of a novel heterocyclic system like this compound typically involves a multi-step process to determine its properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the computational study of a molecule is to find its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization calculations. Following optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Typical Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used method. A common choice of functional is B3LYP or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is typically employed to provide a good balance between accuracy and computational cost.

-

Procedure:

-

An initial guess for the molecular structure of this compound is created.

-

A geometry optimization calculation is performed using the chosen DFT functional and basis set.

-

Following successful optimization, a frequency calculation is carried out at the same level of theory.

-

The absence of imaginary frequencies confirms a stable equilibrium geometry. The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Structure Analysis

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties of the molecule.

-

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (ESP) Surface: The ESP surface illustrates the charge distribution within the molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Typical Experimental Protocol: Electronic Structure Analysis

-

Software: Gaussian, ORCA, with post-processing using software like Multiwfn or Avogadro.

-

Method: The calculations are performed on the optimized geometry using the same level of theory (DFT functional and basis set) as the optimization.

-

Procedure:

-

A single-point energy calculation is run with the appropriate keywords to generate the necessary output for MO, ESP, and NBO analyses.

-

The output files are then analyzed to visualize molecular orbitals, map the electrostatic potential onto the electron density surface, and calculate NBO charges and interactions.

-

Quantitative Data Presentation

The results of computational studies are typically summarized in tables to facilitate comparison and analysis. Below are examples of how quantitative data for a hypothetical computational study of this compound and its derivatives could be presented.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.35 Å |

| N2-O3 | 1.40 Å | |

| O3-O4 | 1.45 Å | |

| O4-N5 | 1.40 Å | |

| N5-C6 | 1.35 Å | |

| C6-C1 | 1.33 Å | |

| Bond Angle | ∠C1-N2-O3 | 118.0° |

| ∠N2-O3-O4 | 115.0° | |

| ∠O3-O4-N5 | 115.0° | |

| ∠O4-N5-C6 | 118.0° | |

| Dihedral Angle | ∠C1-N2-O3-O4 | 0.0° |

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Calculated Electronic and Energetic Properties

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| Zero-Point Vibrational Energy | 45.8 kcal/mol |

| Enthalpy of Formation | +30.2 kcal/mol |

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualization of Workflows and Relationships

Graphviz diagrams are used to visualize workflows and logical relationships in the computational study of molecular systems.

Caption: A typical workflow for the study of a novel heterocyclic compound.

Caption: Logical relationships between different computational analysis steps.

Conclusion

While the this compound ring system remains largely unexplored, the computational methodologies outlined in this whitepaper provide a robust framework for its theoretical investigation. By employing Density Functional Theory for geometry optimization, frequency analysis, and the calculation of electronic properties, researchers can gain significant insights into the stability, reactivity, and potential applications of this and other novel heterocyclic compounds. The combination of these computational techniques with experimental synthesis and characterization is crucial for advancing the fields of medicinal chemistry and materials science.

References

The Elusive Biological Activity of 1,4,2,3-Dioxadiazine Analogs: A Scarcity of Scientific Exploration

Despite a thorough investigation of scientific literature and patent databases, a comprehensive in-depth technical guide on the biological activity of 1,4,2,3-dioxadiazine analogs cannot be compiled due to a significant lack of publicly available research data on this specific heterocyclic scaffold.

Researchers, scientists, and drug development professionals seeking information on the this compound ring system will find a notable absence of studies detailing its biological effects, quantitative activity data, and associated mechanisms of action. The parent compound, this compound, is cataloged in chemical databases such as PubChem, but this documentation primarily consists of basic chemical and physical properties with no substantive information on its pharmacological or biological activity.[1]

Extensive searches for "biological activity of this compound analogs," "synthesis and biological evaluation of this compound derivatives," and related queries consistently failed to retrieve scholarly articles, reviews, or patents containing the specific data required for an in-depth technical guide. The search results were instead dominated by research on other, more extensively studied heterocyclic compounds. These include isomers and related structures such as:

-

1,3,4-Oxadiazoles: A well-researched class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Thiadiazines and Benzothiadiazines: Various isomers of these sulfur-containing heterocycles have been investigated for activities ranging from carbonic anhydrase inhibition to myorelaxant effects.

-

Oxazines and Benzoxazines: These compounds are another class of heterocycles with a range of reported biological activities, including potential as PARP1 inhibitors.[2]

The persistent lack of specific data for the this compound core suggests that this particular arrangement of atoms in a six-membered ring has not been a significant focus of medicinal chemistry research to date. Consequently, there is no established body of work from which to extract quantitative data for comparative tables, detail experimental protocols, or construct signaling pathway diagrams as requested.

While the concept of bioisosterism—the substitution of atoms or groups with similar properties to enhance biological activity—is a common strategy in drug design, there is no indication in the available literature that the this compound scaffold has been widely explored as a bioisostere for other known pharmacophores.

A related but structurally distinct isomer, a 1,2,3-oxadiazine derivative, has been mentioned in a European patent application as a potential tyrosinase inhibitor.[3] However, this information pertains to a different heterocyclic system and cannot be extrapolated to the this compound core.

References

1,4,2,3-Dioxadiazine: An In-depth Technical Guide on a Theoretical Heterocycle

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the heterocyclic compound 1,4,2,3-dioxadiazine . Initial investigations into this specific isomer reveal a significant gap in the scientific literature, with no documented history of its discovery, synthesis, or experimental characterization. Its existence and properties are, as of now, primarily theoretical.

This document serves to:

-

Present the available computational data for this compound.

-

Provide a broader context by summarizing the state of research on other dioxadiazine isomers.

-

Propose a hypothetical workflow for the future investigation of uncharacterized heterocycles like this compound.

The Elusive Core: this compound

The compound this compound is registered in chemical databases, most notably in PubChem, with the Chemical Abstracts Service (CAS) number 37621-25-3 .[1] All available data on this molecule are computationally derived.

Computed Physicochemical Properties

The fundamental properties of this compound have been predicted through computational models. These provide a theoretical baseline for any future experimental work. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂H₂N₂O₂ | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H | PubChem |

| InChIKey | IEBPUAHIRXTGIP-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CON=NO1 | PubChem |

| Molecular Weight | 86.05 g/mol | PubChem |

| Monoisotopic Mass | 86.011627311 Da | PubChem |

| Complexity | 77.5 | PubChem |

| XLogP3 | 0.4 | PubChem |

| Topological Polar Surface Area | 43.2 Ų | PubChem |

Table 1: Computationally Derived Properties of this compound.[1]

Due to the absence of published experimental studies, no data on experimental protocols, reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), or biological activity is available for this compound.

State of the Art: The Dioxadiazine Isomer Landscape

While this compound remains uncharacterized, research into other isomers of dioxadiazine provides valuable insights into the stability, synthesis, and potential applications of this class of heterocycles. Much of the focus has been on their potential as energetic materials, driven by their high nitrogen and oxygen content.[2][3]

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the stability and properties of various dioxadiazine isomers.[2][4] A recent study designed and optimized energetic dioxadiazine compounds with intramolecular hydrogen bonds, focusing on the 1,4,2,6-dioxadiazine and 1,4,2,5-dioxadiazine skeletons due to their predicted stability and symmetrical structures.[2][3]

The eight theoretical isomers of dioxadiazine are depicted below, highlighting the structural diversity of this heterocyclic family.

Figure 1: The eight theoretical isomers of dioxadiazine.

Notably, derivatives of 1,4,2,5-dioxadiazine and 1,2,4,5-dioxadiazine have been synthesized and characterized, particularly in the context of energetic materials.[5][6][7] These studies provide the only available experimental data for the broader dioxadiazine class, confirming moderate thermal stabilities and acceptable sensitivities for certain derivatives.[5]

A Proposed Workflow for Future Investigation

The absence of data for this compound presents an opportunity for foundational research. A logical workflow for investigating such a novel heterocycle would begin with computational analysis to guide subsequent synthetic efforts. The following diagram illustrates a proposed research pathway.

Figure 2: Proposed workflow for the investigation of this compound.

Detailed Methodologies for the Proposed Workflow

Phase 1: Theoretical & Computational Chemistry

-

Protocol: Employ high-level quantum chemical calculations, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and Møller-Plesset perturbation theory (MP2), using extensive basis sets (e.g., 6-311++G(d,p)).[4]

-

Objective: To calculate the relative stability of this compound compared to its other isomers. Predict key properties like bond lengths, bond angles, vibrational frequencies (for IR spectrum prediction), and NMR chemical shifts.[4] This phase would also involve computational retrosynthetic analysis to identify thermodynamically plausible synthetic pathways.

Phase 2: Experimental Synthesis & Characterization

-

Protocol: Based on the most promising theoretical routes, attempt the synthesis of the this compound core. This could involve cyclization reactions, potentially starting from precursors with pre-formed N-O-N or O-N-N-O linkages. Purification would be achieved using standard techniques like column chromatography or recrystallization.

-

Objective: To successfully synthesize, isolate, and unequivocally characterize the molecule. This would involve a full suite of spectroscopic methods:

-

¹H and ¹³C NMR: To determine the electronic environment of the hydrogen and carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Single-Crystal X-Ray Diffraction: To provide definitive proof of the molecular structure, if suitable crystals can be obtained.

-

Phase 3: Biological and Application Screening

-

Protocol: Subject the confirmed compound to a battery of initial biological screens. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and enzyme inhibition assays relevant to drug discovery.

-

Objective: To identify any potential "hits" or biological activities that would warrant further investigation into the compound's mechanism of action and potential as a therapeutic lead. Concurrently, its thermal stability and energetic properties could be evaluated to assess its suitability for other applications.

Conclusion

This compound represents a frontier in heterocyclic chemistry—a molecule known only in the realm of theory. While this guide cannot provide a history of its discovery or established experimental data, it defines the current knowledge vacuum and offers a clear, structured, and scientifically rigorous path forward. The exploration of this and other novel heterocyclic systems holds significant potential for the discovery of new chemical entities with unique properties, beneficial to both medicinal chemistry and materials science. The provided workflow, combining computational prediction with targeted synthesis and screening, represents a modern paradigm for accelerating such discoveries.

References

- 1. This compound | C2H2N2O2 | CID 71359459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. modernscientificpress.com [modernscientificpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4,5-Dioxadiazine-functionalized [N–NO2]− furazan energetic salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Tricyclic compounds with 1,4,2,5-dioxadiazine bridged triazoles and pyrazoles as potential energetic materials [ouci.dntb.gov.ua]

A Technical Guide to the Crystal Structure Analysis of Dioxadiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the crystal structure of the parent 1,4,2,3-dioxadiazine remains undetermined in the public domain, significant insights into the structural characteristics of the dioxadiazine heterocyclic system can be gleaned from the analysis of its derivatives and isomers. This guide focuses on the crystal structure analysis of a representative system, the 1,4,2,5-dioxadiazine-furazan system, to provide a comprehensive overview of the methodologies and data interpretation relevant to this class of compounds. The information presented serves as a valuable proxy for understanding the potential structural features of dioxadiazine-containing molecules, which are of interest in medicinal chemistry and materials science.

Experimental Protocols

The determination of the crystal structure of dioxadiazine derivatives involves a series of precise experimental procedures, from synthesis to data collection and structure refinement.

1. Synthesis and Crystallization

The synthesis of the 1,4,2,5-dioxadiazine-furazan derivatives involves a multi-step process, which is then followed by a crystallization procedure to obtain single crystals suitable for X-ray diffraction.

The Untapped Therapeutic Potential of the 1,4,2,3-Dioxadiazine Scaffold: A Bioisosteric Approach to Novel Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern medicine. While well-explored heterocyclic scaffolds continue to yield valuable drug candidates, the exploration of novel, uncharted chemical space holds the key to overcoming existing therapeutic challenges, including drug resistance and off-target toxicity. This technical guide delves into the untapped potential of the 1,4,2,3-dioxadiazine ring system, a heterocyclic scaffold that remains largely unexplored in medicinal chemistry. In the absence of direct experimental data, this paper proposes a strategic approach to unlocking its therapeutic value through the principle of bioisosterism, drawing parallels with the well-established 1,3,4-oxadiazole scaffold. By leveraging the extensive knowledge of the biological activities, mechanisms of action, and structure-activity relationships of 1,3,4-oxadiazole derivatives, we present a predictive framework for the potential medical applications of 1,4,2,3-dioxadiazines in oncology, inflammation, infectious diseases, and neurology. This guide provides detailed, adaptable experimental protocols and conceptual workflows to empower researchers to embark on the synthesis and evaluation of this promising new class of compounds.

Introduction: The Case for Exploring Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in specific spatial orientations and engage in diverse interactions with biological targets. While scaffolds such as pyridine, pyrimidine, and triazole are ubiquitous in drug discovery, the exploration of less common ring systems offers the potential for novel intellectual property and the discovery of compounds with unique pharmacological profiles.

The this compound ring is a six-membered heterocycle containing two oxygen and two nitrogen atoms. A thorough review of the scientific literature reveals a significant dearth of information regarding the synthesis, reactivity, and biological activity of this particular scaffold. This knowledge gap, however, presents a unique opportunity for innovation.

This whitepaper puts forth the hypothesis that the this compound ring can serve as a valuable bioisostere for the medicinally important 1,3,4-oxadiazole ring. Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. By considering this compound as a potential bioisostere of 1,3,4-oxadiazole, we can extrapolate potential therapeutic applications and design rational screening funnels.

The 1,3,4-Oxadiazole Scaffold: A Blueprint for Potential Applications

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] A comprehensive understanding of these activities provides a roadmap for investigating the potential of the this compound core.

Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][4][5]

-

Enzyme Inhibition: Many derivatives have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and focal adhesion kinase (FAK).[3]

-

Growth Factor Receptor Inhibition: Some compounds target growth factor receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[4][6]

-

Signaling Pathway Modulation: A significant number of 1,3,4-oxadiazoles exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][7][8][9]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Phenylpiperazine derivatives | HepG2 (Liver Cancer) | < 5-Fluorouracil | FAK Inhibition | [3] |

| Thioxo-1,3,4-oxadiazole analogues | HeLa (Cervical Cancer) | More selective than Doxorubicin | PARP Inhibition | [3] |

| Aryl-1,3,4-oxadiazole derivatives | HepG2 (Liver Cancer) | 30-fold stronger than 5-Fluorouracil | Thymidylate Synthase Inhibition | [3] |

| 2,5-disubstituted-1,3,4-oxadiazoles | MDA-MB-231 (Breast Cancer) | Varies | Apoptosis induction, STAT3 inhibition | [6] |

| Indolyl-1,3,4-oxadiazoles | Various | Potent | Not specified | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Some compounds show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11] The underlying mechanism often involves the modulation of the TNF-α signaling pathway.[2][11][12][13][14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. 1,3,4-Oxadiazoles have shown promise in this area, with some derivatives exhibiting potent activity against a range of pathogens, including resistant strains.[15][16][17] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[16]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Fluoroquinolone hybrids | S. aureus, P. aeruginosa | Good to excellent | DNA gyrase inhibition | [16] |

| Benzothiazepine/benzodiazepine hybrids | P. aeruginosa, S. aureus | Stronger than Ampicillin | Not specified | [16] |

| Quinolone hybrids | P. aeruginosa, S. aureus | Comparable to Ciprofloxacin | Not specified | [16] |

| Novel 1,3,4-oxadiazole derivatives | S. aureus (planktonic and biofilm) | 4-32 | Bactericidal, biofilm inhibition | [15] |

Neuroprotective Activity

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant unmet medical need. Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in neuroprotection.[18][19][20][21] These compounds often exert their effects through antioxidant and anti-inflammatory mechanisms, modulating pathways such as the Nrf2/NF-κB signaling cascade.[18][19]

Proposed Experimental Workflow for the Investigation of this compound Derivatives

Based on the established activities of 1,3,4-oxadiazoles, a logical workflow for the synthesis and screening of novel this compound derivatives can be proposed.

Caption: Proposed experimental workflow for the discovery and development of this compound derivatives.

Key Signaling Pathways: A Focus for Mechanistic Studies

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for lead optimization. Based on the activities of 1,3,4-oxadiazoles, the following signaling pathways are proposed as primary targets for mechanistic studies of novel this compound derivatives.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][7][8][9] Inhibitors of this pathway are of significant interest in oncology.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

The TNF-α Signaling Pathway in Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the inflammatory response.[2][12][13][14] Its signaling cascade leads to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of inflammatory genes.

Caption: The TNF-α signaling pathway and a potential point of inhibition by this compound derivatives.

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed, adaptable protocols for key experiments based on established methods for analogous heterocyclic compounds.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles (Adaptable for 1,4,2,3-Dioxadiazines)

This protocol describes a common method for the synthesis of 1,3,4-oxadiazoles, which may serve as a starting point for developing synthetic routes to 1,4,2,3-dioxadiazines.

Materials:

-

Aromatic/heterocyclic carboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Hydrazine hydrate

-

Appropriate aromatic/heterocyclic acid chloride

-

Phosphorus oxychloride or other dehydrating agent

-

Anhydrous solvents (e.g., THF, DMF, dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Acid Hydrazide Formation: a. To a solution of the starting carboxylic acid in an appropriate solvent, add an excess of thionyl chloride and reflux for 2-4 hours. b. Remove the excess thionyl chloride under reduced pressure. c. Dissolve the resulting acid chloride in a suitable solvent and add it dropwise to a cooled solution of hydrazine hydrate. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Isolate the precipitated acid hydrazide by filtration, wash with cold water, and dry.

-

Acylation of the Acid Hydrazide: a. To a solution of the acid hydrazide in a suitable solvent (e.g., pyridine or THF with a base), add the second acid chloride dropwise at 0°C. b. Allow the reaction to warm to room temperature and stir for 4-6 hours. c. Quench the reaction with water and extract the product with an organic solvent. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Cyclodehydration to form the 1,3,4-Oxadiazole Ring: a. Reflux the diacylhydrazine intermediate from the previous step in an excess of a dehydrating agent such as phosphorus oxychloride for 2-4 hours. b. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). c. Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography.

In Vitro Anticancer Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.[22]

Materials:

-

Cancer cell lines (e.g., HT-29, MDA-MB-231)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24][25]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compounds at various concentrations to the sample wells. Include wells for a no-inhibitor control and a positive inhibitor control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric probe.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 values for COX-1 and COX-2 inhibition.

In Vitro Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antibacterial Mechanism of Action: DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[16][31][32][33][34]

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl2, and other necessary components)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., novobiocin or ciprofloxacin)

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Add DNA gyrase to initiate the supercoiling reaction.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel and visualize the DNA bands under UV light.

-

Determine the concentration of the test compound that inhibits the conversion of relaxed plasmid to the supercoiled form.

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored area of chemical space with the potential for significant therapeutic applications. While direct experimental evidence is currently lacking, the principle of bioisosterism provides a strong rationale for its investigation as an analogue of the well-established 1,3,4-oxadiazole ring system. This technical guide has outlined a comprehensive, predictive framework for the exploration of this compound derivatives, drawing on the known anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of their 1,3,4-oxadiazole counterparts.

The detailed experimental protocols and conceptual workflows presented herein are intended to serve as a practical resource for researchers venturing into this new field. By systematically synthesizing and screening libraries of this compound compounds against relevant biological targets and pathways, the scientific community can begin to unlock the therapeutic potential of this promising heterocyclic scaffold. Future research should focus not only on the biological evaluation of these new compounds but also on the development of efficient and scalable synthetic routes to facilitate their broader investigation and potential clinical development. The exploration of the this compound core could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles, addressing critical unmet needs in medicine.

References

- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. onclive.com [onclive.com]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

- 12. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. cusabio.com [cusabio.com]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 18. Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

- 21. tmrjournals.com [tmrjournals.com]

- 22. noblelifesci.com [noblelifesci.com]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 26. researchgate.net [researchgate.net]

- 27. Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 28. An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. heteroletters.org [heteroletters.org]

- 30. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 31. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 32. Bacterial DNA gyrase assay kits [profoldin.com]

- 33. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Dioxadiazine Derivatives as High-Energy Materials

A notable scarcity of research exists for 1,4,2,3-dioxadiazine as a high-energy material. However, significant research has been conducted on its isomers, particularly 1,2,4,5-dioxadiazine and 1,4,2,5-dioxadiazine, which serve as a foundational backbone for novel energetic compounds. This document provides detailed application notes and protocols based on the available scientific literature for these energetic dioxadiazine derivatives, targeting researchers, scientists, and drug development professionals interested in high-energy materials.

Quantitative Performance Data

The performance of high-energy materials is characterized by several key parameters. The following table summarizes the quantitative data for various dioxadiazine derivatives, providing a comparative overview of their energetic properties.

| Compound/Salt | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 1,2,4,5-Dioxadiazine Derivatives | ||||||

| Hydroxylammonium salt of H₂BNOD¹ | 1.914 | 197 | 9095 | 38.1 | 1.5 | >144 |

| Ammonium salt of H₂BNOD¹ | 1.838 | 114 | 8833 | 34.0 | 4.5 | 53 |

| 4-amino-1,2,4-triazolium salt of H₂BNOD¹ | 1.730 | 135 | 7754 | 26.3 | 4.5 | >144 |

| 1,4,2,5-Dioxadiazine Derivatives | ||||||

| 3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (4a)² | - | 155 | 8328 | - | 15 | 288 |

| 3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine (4b)² | - | 192 | 7681 | - | 20 | 216 |

| N,N'-((1,4,2,5-dioxadiazine-3,6-diyl)bis(1,2,5-oxadiazole-4,3-diyl))dinitramide (i)² | - | 106 | - | - | 4.5 | 100 |

| 3,6-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine (ii)² | - | 148 | - | - | 2.2 | 116 |

| Reference Compounds | ||||||

| 2,4,6-trinitrotoluene (TNT)² | 1.65 | 240 | 6881 | 19.0 | 15 | 353 |

¹Based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H₂BNOD) energetic salts.[1][2] ²Data for tricyclic compounds with a 1,4,2,5-dioxadiazine bridge.[3]

Experimental Protocols

Synthesis of 1,2,4,5-Dioxadiazine-Functionalized Energetic Salts

This protocol describes the synthesis of energetic salts based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H₂BNOD).[1][2]

Materials:

-

3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine

-

Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

-

Appropriate base (e.g., ammonia, hydroxylamine, 4-amino-1,2,4-triazole)

-

Solvents (e.g., water, ethanol)

Procedure:

-

Nitration: The precursor, 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine, is subjected to nitration to form the H₂BNOD anion. This typically involves careful addition of the precursor to a cold nitrating mixture.

-

Salt Formation: The resulting H₂BNOD is then neutralized with the desired nitrogen-rich base to form the energetic salt. The base is added to a solution or suspension of H₂BNOD.

-

Crystallization: The energetic salt is isolated by crystallization, often by slow evaporation of the solvent or by cooling the solution.

-

Characterization: The synthesized salts are fully characterized using various analytical techniques.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the energetic materials.[1][2]

-

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compounds, which helps in verifying their empirical formula.[1][2]

-

Single-Crystal X-ray Diffraction: This method provides the precise three-dimensional arrangement of atoms in a crystal, allowing for the determination of the crystal structure and density.[1][2]

Sensitivity Testing

-

Impact Sensitivity: This test determines the sensitivity of the energetic material to impact. A known weight is dropped from a specific height onto a sample of the material. The energy at which 50% of the samples detonate is recorded.[1][2]

-

Friction Sensitivity: This test measures the sensitivity of the material to friction. A sample is subjected to a moving, weighted peg. The force at which detonation occurs is recorded.[1][2]

Visualizations

The following diagrams illustrate the general workflows for the synthesis and performance evaluation of dioxadiazine-based high-energy materials.

References

1,4,2,3-Dioxadiazine as a Precursor for Nitrogen-Rich Compounds: Application Notes and Protocols

Disclaimer: Information regarding the specific isomer 1,4,2,3-dioxadiazine is limited in publicly available scientific literature. This document provides a summary of the available information and leverages data from closely related dioxadiazine isomers to illustrate potential applications and synthetic strategies.

Introduction to this compound

This compound is a six-membered heterocyclic compound with the molecular formula C₂H₂N₂O₂.[1] It belongs to the family of dioxadiazines, which are characterized by a ring containing two oxygen atoms, two nitrogen atoms, and two carbon atoms. While the parent this compound is not extensively studied, its isomers, such as 1,2,4,5-dioxadiazine and 1,4,2,5-dioxadiazine, have garnered attention as precursors to nitrogen-rich compounds, particularly in the field of energetic materials. These compounds are of interest due to their high nitrogen content, which upon decomposition can release large amounts of energy and environmentally benign dinitrogen gas.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound have been computed and are available through public chemical databases.

| Property | Value |

| Molecular Formula | C₂H₂N₂O₂ |

| Molecular Weight | 86.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 37621-25-3 |

| Data sourced from PubChem.[1] |

Potential Applications in the Synthesis of Nitrogen-Rich Compounds

While specific applications for this compound are not documented, the applications of its isomers provide insight into its potential uses. The dioxadiazine ring can serve as a structural scaffold for the synthesis of more complex nitrogen-rich molecules with applications in energetic materials and potentially pharmaceuticals.

Energetic Materials

Dioxadiazine derivatives have been investigated as energetic materials. For instance, the 1,2,4,5-dioxadiazine ring has been used as a bridge to connect two nitraminofurazan moieties, leading to the formation of energetic salts. These salts exhibit high densities, good thermal stabilities, and favorable mechanical sensitivities.

A study on 1,2,4,5-dioxadiazine-functionalized energetic salts reported the following properties for a series of eight synthesized salts:

| Property | Range of Values |

| Density | 1.730 to 1.914 g/cm³ |

| Decomposition Temperature | 114 to 197 °C |

| Impact Sensitivity | 1.5 to 4.5 J |

| Friction Sensitivity | 53 to >144 N |

| Calculated Detonation Pressure | 26.3 to 38.1 GPa |

| Calculated Detonation Velocity | 7754 to 9095 m/s |

These properties make them of interest as potential components in explosive and propellant formulations.

Drug Development

Heterocyclic compounds containing nitrogen and oxygen are prevalent in many biologically active molecules. Various isomers of oxadiazine and related structures have been explored for their therapeutic potential. For example, derivatives of 1,3,4-oxadiazine have shown a broad range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. While no specific drug development applications of this compound have been reported, its structural motifs suggest that its derivatives could be investigated for similar biological activities.

Experimental Protocols (Exemplified by Isomer Synthesis)

Detailed experimental protocols for the synthesis and derivatization of this compound are not available. However, the synthesis of related nitrogen-rich heterocyclic compounds can provide a general framework for potential synthetic routes. The following sections describe generalized synthetic strategies inspired by the chemistry of related dioxadiazine and oxadiazole compounds.

General Workflow for Synthesis of Dioxadiazine-based Energetic Salts

The synthesis of energetic salts based on a dioxadiazine core typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis and characterization of dioxadiazine-based energetic salts.

Protocol: Synthesis of a Dioxadiazine Precursor (Hypothetical)

This hypothetical protocol is based on general methods for synthesizing heterocyclic compounds and should be adapted and optimized for the specific target of this compound.

Objective: To synthesize a functionalized this compound ring system.

Materials:

-

Appropriate starting materials (e.g., a dihydroxamic acid or a related precursor).

-

A suitable cyclizing agent (e.g., a dehydrating agent or a carbonyl source).

-

Anhydrous solvents (e.g., THF, DCM).

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure:

-

Preparation of Starting Material: Dissolve the chosen precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to a suitable temperature (e.g., 0 °C) and slowly add the cyclizing agent.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Logical Relationships in the Development of Dioxadiazine-Based Compounds

The development of new compounds based on the this compound scaffold would likely follow a logical progression from computational design to experimental validation.

Caption: Logical workflow for the development of novel this compound derivatives.

Conclusion

While this compound itself remains a largely unexplored chemical entity, the study of its isomers highlights the potential of the dioxadiazine scaffold in the development of nitrogen-rich compounds. Further research into the synthesis and reactivity of this compound is necessary to fully understand its properties and potential applications. The methodologies and data presented for related compounds can serve as a valuable starting point for researchers interested in exploring this novel heterocyclic system.

References

Probing the Chemistry of 1,4,2,3-Dioxadiazine: A Theoretical and Practical Guide for Researchers

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive overview of a proposed experimental framework for the synthesis, characterization, and study of 1,4,2,3-dioxadiazine, a novel and theoretically predicted heterocyclic compound. Due to the current absence of experimental literature on this specific molecule, this document outlines a theoretical approach based on computational predictions and analogous reaction pathways for related N-O heterocycles. This guide is intended to serve as a foundational resource for researchers venturing into the exploratory synthesis and analysis of this and other high-energy, strained ring systems.

Introduction: The Uncharted Territory of this compound

The this compound ring system represents an unexplored area of heterocyclic chemistry. While computational studies have predicted its existence and certain properties, to date, there are no published reports of its successful synthesis and isolation. The inherent strain and the presence of a peroxide-like O-O bond adjacent to two nitrogen atoms suggest that this compound is likely a highly reactive and potentially unstable molecule. Its unique structure, however, also suggests potential applications in energetic materials or as a reactive intermediate in novel synthetic transformations. The exploration of such a novel scaffold could open new avenues in medicinal chemistry and materials science.

Predicted Physicochemical Properties (Computational Data)

Given the lack of experimental data, the following table summarizes the computationally predicted properties of the parent this compound molecule. These values are derived from quantum chemical calculations and provide a theoretical basis for designing experimental protocols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₂H₂N₂O₂ | |

| Molecular Weight | 86.05 g/mol | |

| InChI | InChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H | |

| InChIKey | IEBPUAHIRXTGIP-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CON=NO1 | |

| Predicted Stability | Low | The presence of a strained ring and an N-O-O-N linkage suggests high reactivity and potential for explosive decomposition. |

| Predicted Geometry | Planar or near-planar | The double bond and lone pair repulsion will influence the final conformation. |

Proposed Experimental Approach: A Roadmap for Synthesis and Characterization

The synthesis of this compound is anticipated to be challenging. The following proposed experimental workflow is based on analogous cyclization reactions used for the synthesis of other N-O containing heterocycles, such as 1,2,4-oxadiazoles and cyclic peroxides. Extreme caution is advised, and all experimental work should be conducted in a specialized laboratory equipped for handling potentially explosive compounds.

Caption: Proposed experimental workflow for the synthesis and study of this compound.

Hypothetical Synthetic Protocol

This protocol describes a plausible, yet entirely theoretical, approach to the synthesis of this compound.

Objective: To synthesize this compound via a low-temperature cyclocondensation reaction.

Materials:

-

Glyoxal (ethanedial), freshly distilled

-

Dinitrogen trioxide (N₂O₃), generated in situ, or a suitable N-O bond-forming reagent

-

Anhydrous diethyl ether or pentane, freshly distilled from a suitable drying agent

-

Dry ice/acetone or liquid nitrogen for cooling baths

-

Inert gas (Argon or Nitrogen) atmosphere setup

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel under a positive pressure of inert gas.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Reactant Addition:

-

Dissolve freshly distilled glyoxal (1 equivalent) in anhydrous diethyl ether and add it to the reaction flask.

-

In a separate apparatus, prepare a solution of dinitrogen trioxide in the same solvent at low temperature.

-

Slowly add the dinitrogen trioxide solution (1 equivalent) to the stirred glyoxal solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

-

Reaction Monitoring: Due to the expected instability of the product, real-time monitoring is not feasible. The reaction should be allowed to proceed for a predetermined time (e.g., 4-6 hours) at low temperature.

-

In-situ Analysis/Quenching:

-

For spectroscopic analysis, a sample of the reaction mixture should be directly transferred at low temperature to a pre-cooled NMR tube or prepared for matrix isolation IR spectroscopy.

-

Alternatively, the reaction can be quenched by the addition of a suitable trapping agent, such as a reactive alkene or alkyne, to form a more stable adduct.

-

Proposed Characterization Methods

The characterization of a highly reactive species like this compound requires specialized techniques.

-

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired at the lowest possible temperature (e.g., -78 °C or below) to slow down decomposition. The expected symmetry of the parent molecule would lead to simplified spectra.

-

Matrix Isolation Infrared (IR) Spectroscopy: The reaction mixture can be co-deposited with an inert gas (e.g., argon) onto a cryogenic window. This technique allows for the IR spectrum of the isolated molecule to be obtained, free from solvent interference.

-

Mass Spectrometry (MS): Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), should be employed to minimize fragmentation and observe the molecular ion peak.

-

Chemical Trapping: The formation of the this compound can be inferred by its reaction with a trapping agent to yield a stable, characterizable product. For instance, a Diels-Alder reaction with a dienophile could provide evidence for its transient existence.

Potential Reaction Pathways and Reactivity

The reactivity of this compound is predicted to be dominated by the cleavage of the weak O-O and N-O bonds.

Caption: Potential reaction pathways for this compound.

-

Thermal and Photochemical Decomposition: The molecule is expected to be highly sensitive to heat and light, likely decomposing into stable small molecules such as nitrogen gas and carbon monoxide.

-

Cycloaddition Reactions: The diene-like structure of this compound suggests it could participate in [4+2] cycloaddition reactions with suitable dienophiles. This offers a potential route to trap the molecule and synthesize more complex heterocyclic systems.

Safety Considerations

The investigation of this compound requires stringent safety protocols due to its predicted properties:

-

Explosive Potential: Compounds with high nitrogen and oxygen content, especially those with peroxide linkages, can be explosive. All work should be conducted on a small scale and behind a blast shield.

-

Toxicity: The decomposition products (e.g., carbon monoxide) and the starting materials can be toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Low-Temperature Handling: The use of cryogenic liquids requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Future Outlook

The study of this compound, while challenging, holds the promise of uncovering new fundamental chemistry and potentially leading to the development of novel compounds with unique properties. The theoretical framework and proposed experimental protocols outlined in this application note are intended to provide a starting point for researchers interested in exploring this exciting and uncharted area of chemical science. Success in this endeavor will rely on a combination of careful experimental design, advanced analytical techniques, and a strong commitment to laboratory safety.

Application Notes and Protocols for the Analytical Characterization of 1,4,2,3-Dioxadiazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the structural elucidation and characterization of 1,4,2,3-dioxadiazine and its derivatives. Given the limited availability of experimental data for the parent this compound, this document leverages data from structurally related heterocyclic compounds, such as oxadiazoles, to provide representative analytical data and protocols.

Introduction

This compound is a heterocyclic organic compound with a six-membered ring containing two oxygen, two nitrogen, and two carbon atoms. The precise characterization of its structure and purity is crucial for its potential applications in medicinal chemistry and materials science. This document outlines the standard analytical workflow and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Analytical Workflow

The structural confirmation and purity assessment of a newly synthesized this compound derivative typically follows a standardized workflow. This process ensures a thorough characterization of the compound's identity, structure, and thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Application Note: For a hypothetical 5,6-diphenyl-1,4,2,3-dioxadiazine, one would expect to see signals corresponding to the phenyl protons and carbons, as well as the carbons within the dioxadiazine ring. The chemical shifts of the ring carbons are particularly informative for confirming the heterocyclic structure. Due to the lack of direct experimental data, the following table presents expected chemical shift ranges based on analogous oxadiazole structures.[1]

Quantitative Data (Representative)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹³C | Aromatic Carbons | 120 - 140 |

| ¹³C | C=N (Dioxadiazine Ring) | 150 - 165 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Application Note: Electrospray ionization (ESI) is a soft ionization technique suitable for many heterocyclic compounds, typically yielding the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide insights into the connectivity of the this compound ring. Fragmentation might involve the cleavage of the N-O or O-O bonds.

Quantitative Data (Representative)

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | Expected Molecular Weight + 1.0078 | Protonated molecular ion |

| [M+Na]⁺ | Expected Molecular Weight + 22.9898 | Sodium adduct |

| Fragment Ions | Varies | Result from the cleavage of the parent ion |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to cover the expected molecular weight of the compound.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and minimize in-source fragmentation.

-

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. Analyze any observed fragment ions to propose a fragmentation pathway.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note: The FT-IR spectrum of a this compound derivative is expected to show characteristic absorption bands for C=N and N-O stretching vibrations, which are key to identifying the heterocyclic ring. The absence of certain bands, such as a strong C=O stretch, can help to rule out isomeric structures.

Quantitative Data (Representative)

| Vibrational Mode | Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=N Stretch | Imine in the ring | 1620 - 1680 |

| N-O Stretch | Nitroso/N-oxide type | 1250 - 1350 |

| C-O Stretch | Ether-like in the ring | 1050 - 1150 |

| Aromatic C=C Stretch | Phenyl substituents | 1450 - 1600 |

| Aromatic C-H Stretch | Phenyl substituents | 3000 - 3100 |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

-

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to subtract the atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Application Note: TGA provides information on the decomposition temperature of the this compound derivative, which is critical for assessing its stability. DSC can reveal melting points, phase transitions, and the enthalpy of decomposition. For energetic materials, these parameters are crucial for safety and handling considerations.

Quantitative Data (Representative)

| Parameter | Technique | Typical Value Range |